molecular formula C13H15Cl2NO2 B4557443 (3,5-DICHLOROPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE

(3,5-DICHLOROPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE

Cat. No.: B4557443
M. Wt: 288.17 g/mol
InChI Key: XHRVIEPSGAGYKY-UHFFFAOYSA-N
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Description

(3,5-DICHLOROPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE is a chemical compound with the molecular formula C13H15Cl2NO2 It is characterized by the presence of a dichlorophenyl group and a dimethylmorpholino group attached to a methanone core

Scientific Research Applications

(3,5-DICHLOROPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DICHLOROPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2,6-dimethylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-DICHLOROPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (3,5-DICHLOROPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Dichlorophenyl)(2,6-dimethylmorpholino)methanone
  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine

Uniqueness

(3,5-DICHLOROPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANONE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3,5-dichlorophenyl)-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c1-8-6-16(7-9(2)18-8)13(17)10-3-11(14)5-12(15)4-10/h3-5,8-9H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRVIEPSGAGYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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